A Comprehensive Technical Guide to 2-Amino-4,6-dimethoxypyrimidine (CAS: 36315-01-2)
A Comprehensive Technical Guide to 2-Amino-4,6-dimethoxypyrimidine (CAS: 36315-01-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-4,6-dimethoxypyrimidine (ADMP), a key chemical intermediate. This document covers its physicochemical properties, synthesis methodologies, applications, and safety and handling protocols, presenting data in a clear and accessible format for professionals in research and development.
Core Physicochemical Properties
2-Amino-4,6-dimethoxypyrimidine is a white solid organic compound.[1] Its core structure consists of a pyrimidine (B1678525) ring substituted with two methoxy (B1213986) groups and one amino group, which contribute to its chemical reactivity and utility in various synthetic applications.[2]
| Property | Value | Reference |
| CAS Number | 36315-01-2 | |
| Molecular Formula | C₆H₉N₃O₂ | [3] |
| Molecular Weight | 155.15 g/mol | [3][4] |
| Melting Point | 94-96 °C | [5] |
| Appearance | White to Almost white powder/crystal | [1][3] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727).[6] Soluble in methanol (25 mg/mL).[7] | [6][7] |
| pKa | 4.02 ± 0.10 | [6] |
| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N | |
| SMILES | COc1cc(OC)nc(N)n1 |
Synthesis and Experimental Protocols
The synthesis of 2-Amino-4,6-dimethoxypyrimidine is a critical process for its application in various industries. Several synthetic routes have been developed to improve yield, purity, and environmental safety.
Primary Synthesis Route: Methylation of 2-Amino-4,6-dihydroxypyrimidine (B16511)
A common and effective method involves the methylation of 2-amino-4,6-dihydroxypyrimidine.[3]
Experimental Protocol:
This synthesis was achieved by reacting 2-amino-4,6-dihydroxypyrimidine (ADH) with dimethyl carbonate (DMC) in the presence of a phase transfer catalyst.[8][9]
-
Reactants and Molar Ratio : A molar ratio of n(ADH):n(DMC):n(TBAB):n(K2CO3) = 1:5:0.1:3 was found to be optimal.[8]
-
Catalyst : Tetrabutyl ammonium (B1175870) bromide (TBAB) served as the phase transfer catalyst.[8]
-
Reaction Conditions : The reaction was carried out at a temperature of 150 °C for a duration of 10 hours.[8]
-
Results : This process achieved a conversion rate of 87.7% for ADH and a selectivity of 40.5% towards the desired 2-amino-4,6-dimethoxypyrimidine product.[8]
Alternative Synthesis via Chlorination
Another established industrial method involves a multi-step process starting from guanidine (B92328) nitrate (B79036) and diethyl malonate.[10]
Experimental Protocol:
-
Cyclization : Guanidine nitrate and diethyl malonate undergo a cyclization reaction to produce 2-amino-4,6-dihydroxypyrimidine.[10]
-
Chlorination : The intermediate is then reacted with phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine.[10]
-
Methoxylation : The final step involves reacting the dichlorinated intermediate with a sodium methanol solution to produce 2-Amino-4,6-dimethoxypyrimidine.[10]
This method is noted to have potential safety risks associated with the use of excess phosphorus oxychloride and generates a significant amount of wastewater.[10]
Applications in Research and Industry
2-Amino-4,6-dimethoxypyrimidine is a crucial intermediate in the synthesis of various commercial products, particularly in the agrochemical sector.
-
Herbicide Synthesis : It is a vital building block for sulfonylurea herbicides, which are known for their high efficacy, broad spectrum, low dosage requirements, and low toxicity.[10]
-
Fungicide and Insecticide Development : This compound is also utilized in the synthesis of thiourea (B124793) compounds that exhibit broad-spectrum antimicrobial and insecticidal properties.[10]
-
Degradation Product : It has been identified as a degradation product of several sulfonylurea herbicides, such as sulfosulfuron, in agricultural soil.[4][5] This is an important consideration in environmental fate studies of these agrochemicals.
Spectral Data
Spectral analysis is crucial for the structural confirmation of 2-Amino-4,6-dimethoxypyrimidine. The Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra have been reported and analyzed.[5] Additionally, 1H NMR, 13C NMR, and mass spectrometry data are available for this compound, providing comprehensive structural information.[4][11][12]
Safety and Handling
Proper handling of 2-Amino-4,6-dimethoxypyrimidine is essential to ensure laboratory safety. The following tables summarize the key GHS hazard and precautionary statements.
GHS Hazard Statements [13][14][15]
| Code | Statement |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
GHS Precautionary Statements [13][14][16]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage Recommendations:
-
Handling : Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[14] Avoid formation of dust and aerosols.[13]
-
Storage : Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and store away from incompatible materials.[13] Recommended storage temperature is between 2-8°C, protected from light.[1][6]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 [chemicalbook.com]
- 6. 2-Amino-4,6-dimethoxypyrimidine CAS#: 36315-01-2 [m.chemicalbook.com]
- 7. 4-アミノ-2,6-ジメトキシピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 11. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR [m.chemicalbook.com]
- 12. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. lookchem.com [lookchem.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. 2-Amino-4,6-dimethoxypyrimidine SDS - Download & Subscribe for Updates [sdsmanager.com]
